tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound that belongs to the class of bicyclic structures. This compound is characterized by its unique diazabicycloheptane core, which is often explored for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the desired substituents.
Industrial Production Methods
the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising strategy for scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cycloaddition reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxygenated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is explored for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazabicycloheptane core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets depend on the specific application and modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound is central to the family of tropane alkaloids and displays a wide array of biological activities.
Bicyclo[2.1.1]hexane: These structures are valuable in newly developed bio-active compounds and are explored for their synthetic accessibility.
Uniqueness
tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific diazabicycloheptane core and the presence of an aminopyridinyl group. This combination provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C15H22N4O2 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
tert-butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C15H22N4O2/c1-15(2,3)21-14(20)19-9-11-6-12(19)8-18(11)10-4-5-13(16)17-7-10/h4-5,7,11-12H,6,8-9H2,1-3H3,(H2,16,17)/t11-,12-/m1/s1 |
InChI Key |
PEDGODRBOPTSAI-VXGBXAGGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CN2C3=CN=C(C=C3)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2C3=CN=C(C=C3)N |
Origin of Product |
United States |
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